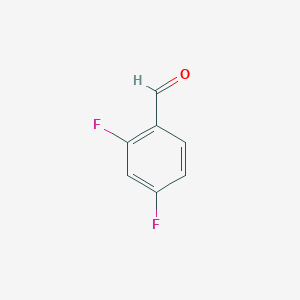

2,4-Difluorobenzaldehyde

Description

Properties

IUPAC Name |

2,4-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGPCBACLBHDCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165788 | |

| Record name | 2,4-Difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1550-35-2 | |

| Record name | 2,4-Difluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1550-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001550352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Difluorobenzaldehyde physical and chemical properties

An In-depth Technical Guide to 2,4-Difluorobenzaldehyde

This technical guide provides a comprehensive overview of the physical, chemical, and safety properties of 2,4-Difluorobenzaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details experimental protocols for its synthesis and presents key data in structured tables and diagrams for clarity and ease of use.

Physical Properties

2,4-Difluorobenzaldehyde is a colorless to light yellow liquid.[1][2] Its key physical characteristics are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₄F₂O[1][3][4][5] |

| Molecular Weight | 142.10 g/mol [3][4][5][6] |

| CAS Number | 1550-35-2[1][3][4][5] |

| Appearance | Colorless to light orange to yellow clear liquid[1][2] |

| Melting Point | 2-3 °C[1][2][3][7] |

| Boiling Point | 65-66 °C at 17 mmHg[1][2][3][7] |

| Density | 1.299 g/mL at 25 °C[3][7] |

| Refractive Index (n20/D) | 1.498[3][7] |

| Flash Point | 55 °C (131 °F) - closed cup[3][7] |

| Solubility | Soluble in DMSO and a mixture of DMSO, PEG300, Tween 80, and saline.[8] |

Chemical Properties

2,4-Difluorobenzaldehyde is a versatile intermediate in organic synthesis, particularly valued in the creation of pharmaceuticals, pesticides, and fluorine-containing materials.[1][9] The fluorine substituents enhance its reactivity and influence the biological activity of its derivatives.[1][2]

Reactivity and Stability: The compound is stable under normal storage conditions.[10] However, it is a flammable liquid and vapor, and should be kept away from heat, sparks, open flames, and other ignition sources.[10][11] Its reactivity is centered around the aldehyde functional group, which readily participates in nucleophilic additions and condensation reactions.[1][2] It is a key building block for synthesizing more complex molecules.[1][2] For instance, it is used as an intermediate in the synthesis of the antifungal drug fluconazole.[9]

Spectroscopic Data: Spectroscopic analysis is crucial for the identification and characterization of 2,4-Difluorobenzaldehyde.

| Spectrum Type | Key Features |

| ¹H NMR | Spectra available in deuterated chloroform (B151607) (CDCl₃).[12][13] |

| ¹³C NMR | Spectra available.[13] |

| IR Spectroscopy | FTIR spectra are available for characterization.[4] |

| Mass Spectrometry | GC-MS data is available, showing a molecular ion peak corresponding to its molecular weight.[4][5] |

| Raman Spectroscopy | Raman spectral data is also available.[4] |

Experimental Protocols

Several synthetic routes for 2,4-Difluorobenzaldehyde have been documented. Below are detailed methodologies for key synthesis experiments.

Synthesis from 2,4-Difluorotoluene (B1202308) via Bromination and Hydrolysis[10]

This method involves the bromination of 2,4-difluorotoluene followed by hydrolysis to yield the aldehyde.

Materials and Equipment:

-

250 mL and 2-liter three-necked flasks

-

Stirrer, thermometer, dropping funnel, reflux condenser

-

2,4-Difluorotoluene (50 g, 0.38 moles)

-

Bromine (41.5 mL)

-

Calcium carbonate (140 g)

-

Water (200 mL)

-

Ether

-

Anhydrous MgSO₄

Procedure:

-

Bromination: In the 250 mL flask, heat 50 grams of 2,4-difluorotoluene to reflux with stirring. Gradually add 41.5 mL of bromine over 2.5 hours. The reflux temperature will increase from approximately 112°C to 155°C.[9]

-

Hydrolysis: Transfer the reaction mixture to the 2-liter flask containing 200 mL of water and 140 grams of calcium carbonate. Wash the transfer with a small amount of ether.[9]

-

Reflux the mixture with stirring for 18 hours to complete the hydrolysis.[9]

-

Purification: Separate the resulting aldehyde by steam distillation. Extract the separated oil from the aqueous phase with ether.[9]

-

Combine the oil and ether extracts and dry them with anhydrous MgSO₄.[9]

-

Concentrate the solution under reduced pressure to remove the ether.

-

Further purify the product by distillation under reduced pressure using a short Vigreux column to yield pure 2,4-Difluorobenzaldehyde.[9]

Synthesis from 2,4-Difluorobenzoyl Chloride (Rosenmund Reduction)[15]

This protocol describes the catalytic reduction of 2,4-difluorobenzoyl chloride.

Materials and Equipment:

-

Reaction flask

-

Hydrogen source

-

2,4-Difluorobenzoyl chloride

-

Decahydronaphthalene (B1670005) (30 mL, 27 g)

-

5% Palladium on barium sulfate (B86663) catalyst (0.5 g)

Procedure:

-

Add 30 mL of decahydronaphthalene and 0.5 g of the palladium catalyst to the flask containing 2,4-difluorobenzoyl chloride.[14]

-

Purge the reaction system with hydrogen gas for 15 minutes.[14]

-

Increase the temperature to 130°C.[14]

-

Disperse hydrogen through the system for 6 hours.[14]

-

Isolate the final product, 2,4-difluorobenzaldehyde, which is obtained as a colorless liquid. The reported yield is 82%.[14]

Synthesis from 1,3-Difluorobenzene (B1663923) and Carbon Monoxide[16]

This method involves the catalyzed carbonylation of 1,3-difluorobenzene.

Materials and Equipment:

-

High-pressure reactor

-

1,3-Difluorobenzene

-

Carbon monoxide (CO)

-

Aluminum chloride (AlCl₃)

-

Hydrogen chloride (HCl)

Procedure:

-

The synthesis is performed in a CO atmosphere at a pressure of 1.5 MPa.[15]

-

The optimal molar ratio of 1,3-difluorobenzene to AlCl₃ is 1.0:1.0.[15]

-

The reaction temperature is maintained at 60°C.[15]

-

The amount of HCl catalyst used is 1.0% of the total mass of the reaction mixture.[15]

-

The reaction is carried out for 20 hours.[15]

-

The resulting product, 2,4-difluorobenzaldehyde, can achieve a purity of ≥98.81%.[15]

Visualizations

The following diagrams illustrate a typical synthesis workflow and a common reaction involving 2,4-Difluorobenzaldehyde.

Safety Information

2,4-Difluorobenzaldehyde is a hazardous chemical that requires careful handling. The following table summarizes its key safety classifications and precautions.[3][7][10]

| Hazard Category | GHS Classification and Statements |

| Pictograms | GHS02 (Flammable), GHS07 (Exclamation Mark) |

| Signal Word | Warning [3][7][10] |

| Hazard Statements | H226: Flammable liquid and vapour.[3][7][10] H315: Causes skin irritation.[3][7][10] H319: Causes serious eye irritation.[3][7][10] H335: May cause respiratory irritation.[7] |

| Precautionary Statements | Prevention: P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[10][11] P264: Wash skin thoroughly after handling.[10] P280: Wear protective gloves/protective clothing/eye protection/face protection.[10][11] Response: P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[10] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7] P337 + P313: If eye irritation persists: Get medical advice/attention.[10] |

| Storage Class | 3 - Flammable liquids[3][7] |

| Personal Protective Equipment | Eyeshields, faceshields, gloves, and a suitable respirator are recommended.[3] |

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,4-ジフルオロベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2,4-Difluorobenzaldehyde | C7H4F2O | CID 73770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Difluorobenzaldehyde [webbook.nist.gov]

- 6. Synthesis routes of 2,4-Difluorobenzaldehyde [benchchem.com]

- 7. 2,4-ジフルオロベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2,4-Difluorobenzaldehyde | TargetMol [targetmol.com]

- 9. Page loading... [guidechem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. spectrabase.com [spectrabase.com]

- 13. chemwhat.com [chemwhat.com]

- 14. prepchem.com [prepchem.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,4-Difluorobenzaldehyde (CAS: 1550-35-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorobenzaldehyde, with the CAS number 1550-35-2, is a fluorinated aromatic aldehyde that serves as a crucial building block in organic synthesis.[1][2] Its unique electronic properties, conferred by the two fluorine substituents on the benzene (B151609) ring, enhance its reactivity and make it a valuable intermediate in the production of a wide array of specialty chemicals.[1][2] This technical guide provides a comprehensive overview of 2,4-difluorobenzaldehyde, including its chemical and physical properties, detailed synthesis protocols, and significant applications, particularly in the pharmaceutical and agrochemical industries. The strategic placement of fluorine atoms can significantly influence the biological activity of a molecule, making this compound a subject of considerable interest in drug discovery and material science.[1][3]

Chemical and Physical Properties

2,4-Difluorobenzaldehyde is a colorless to pale yellow liquid under standard conditions.[2][3] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | References |

| CAS Number | 1550-35-2 | [4][5] |

| Molecular Formula | C₇H₄F₂O | [6][7] |

| Molecular Weight | 142.10 g/mol | [4][5][8] |

| Appearance | Colorless to light orange/yellow clear liquid | [2] |

| Melting Point | 2-3 °C | [4][5][9] |

| Boiling Point | 65-66 °C at 17 mmHg | [2][4][5] |

| Density | 1.299 g/mL at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.498 | [2][5] |

| Flash Point | 55 °C (131 °F) - closed cup | [4][5] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data | References |

| ¹H NMR | Spectra available in various sources. | [9][10][11][12] |

| ¹³C NMR | Spectra available in various sources. | [8][13] |

| ¹⁹F NMR | Spectra available in various sources. | [8] |

| Mass Spectrometry (GC-MS) | Molecular Ion Peak: 142 m/z. | [7][8][11] |

| Infrared (IR) Spectroscopy | Spectra available in various sources. | [8] |

| Raman Spectroscopy | Spectra available in various sources. | [8] |

Synthesis and Experimental Protocols

Several synthetic routes for the preparation of 2,4-difluorobenzaldehyde have been reported, starting from various precursors. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Synthesis from 2,4-Difluorotoluene (B1202308)

One common method involves the oxidation of 2,4-difluorotoluene.[6][14]

-

Apparatus Setup: A 250 mL three-necked flask is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser. The outlet of the condenser is connected to a tube leading to a fume hood to manage evolved gases.

-

Bromination: 50 grams (0.38 moles) of 2,4-difluorotoluene is added to the flask and heated to reflux with stirring.

-

Bromine Addition: 41.5 mL of bromine is added gradually to the refluxing mixture. The reaction is allowed to proceed for approximately 2.5 hours, during which the reflux temperature is expected to rise from 112°C to 155°C.

-

Hydrolysis Setup: A 2-liter three-necked flask is equipped with a stirrer and a reflux condenser.

-

Hydrolysis: 200 mL of water and 140 grams of calcium carbonate are added to the 2-liter flask. The crude reaction mixture from the bromination step is carefully transferred into this flask.

-

Reflux: The hydrolysis mixture is refluxed with vigorous stirring for 18 hours to ensure complete conversion.

-

Isolation by Steam Distillation: The product, 2,4-difluorobenzaldehyde, is separated from the reaction mixture by steam distillation.

-

Extraction: The collected distillate, containing the product as an oil, is extracted once with diethyl ether.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate (B86663) (MgSO₄) and then concentrated under reduced pressure to remove the ether.

-

Purification: The crude product, which may still contain some ether, is further purified by fractional distillation under reduced pressure using a short Vigreux column to yield pure 2,4-difluorobenzaldehyde.

This modern approach offers advantages in terms of safety, efficiency, and control.

-

Catalyst Solution Preparation: Dissolve 6.06 g of cobalt acetate (B1210297) and 6.06 g of sodium molybdate (B1676688) in a mixture of 200 mL of 2,4-difluorotoluene and 200 mL of acetic acid. This ensures a molar ratio of n(cobalt acetate):n(2,4-difluorotoluene) of 0.015:1.

-

Oxidizer Solution Preparation: Dissolve 6.06 g of sodium bromide in 30% hydrogen peroxide to form an H₂O₂-acetic acid solution.

-

Reaction Setup: A tubular microchannel reactor is used. The 2,4-difluorotoluene-acetic acid solution is injected at a flow rate of 5.33 mL/min, and the H₂O₂-acetic acid solution is injected at a flow rate of 10.67 mL/min, maintaining a molar ratio of n(H₂O₂):n(2,4-difluorotoluene) of 2:1.

-

Reaction Conditions: The reaction is maintained at a temperature of 105 °C with a residence time of 400 seconds.

-

Quenching and Work-up: The reaction output is cooled to 0 °C and quenched with dichloromethane.

-

Analysis: The conversion of 2,4-difluorotoluene and the yield of 2,4-difluorobenzaldehyde are determined by Gas Chromatography (GC) analysis. Reported yields are around 31.1% with a 49.5% conversion of the starting material.[6]

Synthesis from 2,4-Dichlorobenzaldehyde (B42875)

Another established route is the fluorination of 2,4-dichlorobenzaldehyde using a fluoride (B91410) salt.[14][15]

-

Reaction Setup: In a reactor, add 2,4-dichlorobenzaldehyde.

-

Fluorinating Agent: Add potassium fluoride (spray-dried is preferred), typically in an amount of 1 to 2 equivalents relative to the halogen atoms to be substituted.

-

Catalyst: A phase transfer catalyst such as a quaternary phosphonium (B103445) salt, quaternary ammonium (B1175870) salt, or a crown ether can be used to facilitate the reaction, though catalyst recovery can be challenging.[14]

-

Solvent: A high-boiling polar aprotic solvent like sulfolane (B150427) or N,N-dimethylformamide (DMF) is typically used.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 150°C and 300°C (preferably 200-250°C) and stirred for several hours under a nitrogen atmosphere.

-

Work-up and Isolation: After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., dichloromethane) and filtered to remove inorganic salts.

-

Purification: The filtrate is concentrated, and the crude product is purified by distillation under reduced pressure to yield 2,4-difluorobenzaldehyde. A reported yield for a similar reaction is 49%.[15]

Synthesis from 2,4-Difluorobenzoyl Chloride

The reduction of an acid chloride offers a high-yield pathway to the aldehyde.

-

Catalyst Preparation: A catalyst of 5% palladium on barium sulfate is used.

-

Reaction Setup: To a flask containing 2,4-difluorobenzoyl chloride, add 30 ml of decahydronaphthalene (B1670005) and 0.5 g of the palladium catalyst.

-

Hydrogenation: The reaction vessel is purged with hydrogen gas for 15 minutes. The temperature is then raised to 130°C.

-

Reaction Progression: Hydrogen is bubbled through the reaction mixture for 6 hours.

-

Isolation: The product, 2,4-difluorobenzaldehyde, is isolated as a colorless liquid. This method has been reported to yield 82% of the product.[16]

Applications in Research and Drug Development

2,4-Difluorobenzaldehyde is a versatile intermediate with significant applications in various fields of chemical research and industry.

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of the triazole antifungal agent, fluconazole.[14] It is also used in the preparation of other biologically active molecules, including potential anti-angiogenic agents like 3-benzylidene derivatives of betulinic acid.[17]

-

Agrochemical Production: The compound serves as a precursor in the synthesis of certain pesticides and herbicides.[1][3]

-

Material Science: It is utilized in the production of specialty polymers and other fluorine-containing functional materials.[1][14]

-

Medicinal Chemistry: The presence of fluorine atoms can enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. Therefore, 2,4-difluorobenzaldehyde is frequently employed in the synthesis of novel fluorinated compounds for drug discovery.[1]

-

Biological Activity: 2,4-Difluorobenzaldehyde has been shown to act on the light chain of botulinum neurotoxin type A (BoNT/A), inhibiting its cleavage with an IC₅₀ of 4.9 μM.[18]

Safety and Handling

2,4-Difluorobenzaldehyde is a flammable liquid and vapor and causes skin and serious eye irritation.[4][5][8] It may also cause respiratory irritation.[8]

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection.[4][19] Keep away from heat, sparks, and open flames.[19] Take precautionary measures against static discharge.

-

Storage: Store in a tightly closed container in a cool, well-ventilated place.[19]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[19]

Visualized Workflows and Relationships

While no specific signaling pathways directly involving 2,4-difluorobenzaldehyde have been detailed in the reviewed literature, the following diagrams illustrate the synthetic workflows described in this guide.

Caption: Synthesis of 2,4-Difluorobenzaldehyde from 2,4-Difluorotoluene.

Caption: Synthesis via Halogen Exchange from 2,4-Dichlorobenzaldehyde.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. innospk.com [innospk.com]

- 4. 2,4-二氟苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2,4-ジフルオロベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2,4-Difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. 2,4-Difluorobenzaldehyde [webbook.nist.gov]

- 8. 2,4-Difluorobenzaldehyde | C7H4F2O | CID 73770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemwhat.com [chemwhat.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 2,3-Difluorobenzaldehyde(2646-91-5) 1H NMR spectrum [chemicalbook.com]

- 12. 3,4-Difluorobenzaldehyde(34036-07-2) 1H NMR [m.chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. Page loading... [wap.guidechem.com]

- 15. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]

- 16. prepchem.com [prepchem.com]

- 17. 2,4-Difluorobenzaldehyde 98 1550-35-2 [sigmaaldrich.com]

- 18. 2,4-Difluorobenzaldehyde | TargetMol [targetmol.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,4-Difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Difluorobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and advanced materials. This document details its chemical identity, physical properties, and established synthesis protocols, offering valuable insights for professionals in research and development.

Chemical Identity and Synonyms

The universally recognized IUPAC name for this compound is 2,4-difluorobenzaldehyde .[1] It is also commonly referred to by its synonym, Benzaldehyde, 2,4-difluoro- .[1][2][3][4] The Chemical Abstracts Service (CAS) has assigned the registry number 1550-35-2 to this compound.[1][2][5][6][7]

Physicochemical Properties

2,4-Difluorobenzaldehyde is a colorless to light yellow liquid under standard conditions.[4][5][8] Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₇H₄F₂O[2][5][9] |

| Molecular Weight | 142.10 g/mol [1][9][10] |

| Melting Point | 2-3 °C[3][5] |

| Boiling Point | 65-66 °C at 17 mmHg[5] |

| Density | 1.299 g/mL at 25 °C |

| Refractive Index | n20/D 1.498 |

| InChI Key | WCGPCBACLBHDCI-UHFFFAOYSA-N[2][10] |

Synthesis Methodologies

The synthesis of 2,4-Difluorobenzaldehyde is crucial for its application in various industries. Several synthetic routes have been developed, each with distinct advantages. Below are detailed experimental protocols for key synthesis methods.

This method involves the bromination of 2,4-difluorotoluene (B1202308) followed by hydrolysis to yield the target aldehyde.

Experimental Protocol:

-

A 250 mL three-necked flask is equipped with a stirrer, thermometer, dropping funnel, and a reflux condenser.

-

50 grams (0.38 moles) of 2,4-difluorotoluene are heated to reflux with stirring.

-

41.5 mL of bromine is gradually added. The reaction is completed within 2.5 hours, during which the reflux temperature increases from 112°C to 155°C.

-

In a separate 2-liter three-necked flask equipped with a stirrer and reflux condenser, 200 mL of water and 140 grams of calcium carbonate are added.

-

The reaction mixture from the first step is carefully transferred to the second flask.

-

Hydrolysis is carried out by refluxing the mixture with stirring for 18 hours.

-

The resulting 2,4-Difluorobenzaldehyde is separated by steam distillation.

-

The collected oil is extracted with ether, and the combined organic extracts are dried over anhydrous MgSO₄.

-

The solvent is removed under reduced pressure, and the final product is purified by fractional distillation.[11]

This process involves the catalytic carbonylation of 1,3-difluorobenzene (B1663923).

Experimental Protocol:

-

The synthesis is carried out in a CO atmosphere at a pressure of 1.5 MPa.

-

The reaction utilizes 1,3-difluorobenzene and carbon monoxide with AlCl₃ and HCl as catalysts.

-

The optimal molar ratio of 1,3-difluorobenzene to AlCl₃ is 1.0:1.0.

-

The reaction is maintained at a temperature of 60°C.

-

The amount of HCl used is 1.0% of the total mass of the reaction mixture.

-

The reaction is allowed to proceed for 20 hours to achieve a high yield and selectivity of 2,4-Difluorobenzaldehyde.[12]

This modern approach utilizes a microchannel reactor for continuous production.

Experimental Protocol:

-

A catalyst solution is prepared by dissolving cobalt acetate (B1210297) and sodium molybdate (B1676688) in a mixture of 2,4-difluorotoluene and acetic acid.

-

An oxidizer solution is prepared by dissolving sodium bromide in 30% hydrogen peroxide.

-

The reactant and oxidizer solutions are pumped into a microchannel reactor at controlled flow rates.

-

The reaction is conducted at a temperature of 105 °C with a residence time of 400 seconds.

-

The product stream is cooled to 0 °C and quenched with dichloromethane.

-

The conversion of 2,4-difluorotoluene was reported to be 49.5% with a 31.1% yield of 2,4-difluorobenzaldehyde.[13] In another instance, with a reaction temperature of 125°C and a residence time of 900s, the conversion rate of 2,4-difluorotoluene was 42.1%, and the yield of 2,4-difluorobenzaldehyde was 30.1%.[14]

Logical Workflow for Synthesis Selection

The choice of a specific synthetic route depends on several factors including the availability of starting materials, required scale of production, and desired purity. The following diagram illustrates a logical workflow for selecting an appropriate synthesis method.

Caption: Logical workflow for selecting a synthesis method for 2,4-Difluorobenzaldehyde.

Applications in Research and Development

2,4-Difluorobenzaldehyde is a versatile building block in organic synthesis, primarily utilized as an intermediate in the production of pharmaceuticals and agrochemicals.[5] Its fluorine substituents are known to enhance the biological activity and metabolic stability of target molecules, making it a valuable precursor in drug design.[5] Notably, it is an important intermediate in the synthesis of the antifungal medication fluconazole.[11] Furthermore, it finds applications in the development of specialty polymers and materials where its electronic properties can be leveraged.

References

- 1. 2,4-Difluorobenzaldehyde | C7H4F2O | CID 73770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Difluorobenzaldehyde [webbook.nist.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. 2,4-difluorobenzaldehyde 1550-35-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2,4-Difluorobenzaldehyde 98 1550-35-2 [sigmaaldrich.com]

- 7. 2,4-Difluorobenzaldehyde [xieshichem.com]

- 8. innospk.com [innospk.com]

- 9. scbt.com [scbt.com]

- 10. Synthesis routes of 2,4-Difluorobenzaldehyde [benchchem.com]

- 11. Page loading... [guidechem.com]

- 12. researchgate.net [researchgate.net]

- 13. 2,4-Difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 14. CN106588600A - Method for preparing 2,4-difluorobenzaldehyde through continuous oxidation of 2,4-difluorotoluene - Google Patents [patents.google.com]

Health and Safety Profile of 2,4-Difluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 2,4-Difluorobenzaldehyde (CAS No. 1550-35-2), a key intermediate in pharmaceutical and agrochemical synthesis. Due to its reactivity and hazardous properties, a thorough understanding of its safety profile is crucial for professionals handling this chemical. This document outlines its physicochemical characteristics, toxicological profile, handling procedures, and emergency measures, supported by descriptions of standard experimental protocols and visual aids to ensure safe laboratory practices.

Section 1: Physicochemical and Hazard Summary

2,4-Difluorobenzaldehyde is a flammable liquid and vapor that can cause significant irritation to the skin, eyes, and respiratory system.[1] Understanding its physical and chemical properties is the first step in establishing safe handling procedures.

Physicochemical Data

The following table summarizes the key physicochemical properties of 2,4-Difluorobenzaldehyde.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₄F₂O | [2][3][4][5] |

| Molecular Weight | 142.10 g/mol | [2][4][5] |

| CAS Number | 1550-35-2 | [2][3][4][5] |

| Appearance | Colorless to light yellow/orange clear liquid | |

| Boiling Point | 65-66 °C at 17 mmHg | [3] |

| Melting Point | 2-3 °C | [3] |

| Flash Point | 55 °C (131 °F) - Closed Cup | |

| Density | 1.299 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.498 |

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. 2,4-Difluorobenzaldehyde is classified in the following hazard categories:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source:[1]

A visual summary of the GHS pictograms and their corresponding hazards is provided below.

Section 2: Toxicological Profile

While the toxicological properties of 2,4-Difluorobenzaldehyde have not been fully investigated, existing data indicates it is an irritant.[1] Acute toxicity data, such as LD50 and LC50 values, are not currently available for this product.[1]

Acute Toxicity Data

| Exposure Route | Species | Value (LD50/LC50) | Classification | Source(s) |

| Oral | Not Reported | No data available | Not Classified | [1] |

| Dermal | Not Reported | No data available | Not Classified | [1] |

| Inhalation | Not Reported | No data available | Not Classified | [1] |

Note: The absence of acute toxicity data necessitates handling this compound with a high degree of caution, assuming it may be harmful or toxic until proven otherwise.

Section 3: Emergency Procedures and First Aid

Prompt and appropriate first aid is critical in the event of exposure. The following workflow outlines the immediate steps to be taken for different routes of exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5] Water mist may be used to cool closed containers.[5]

-

Specific Hazards: The substance is flammable. Vapors are heavier than air and may travel to a source of ignition and flash back.[1] Containers may explode when heated.[1]

-

Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (B91410) (HF).[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel. Remove all sources of ignition. Ensure adequate ventilation. Wear personal protective equipment, including gloves, safety goggles, and a respirator if necessary. Avoid breathing vapors.[1]

-

Environmental Precautions: Prevent the product from entering drains or surface water.[1]

-

Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, vermiculite).[5] Use spark-proof tools and explosion-proof equipment.[5] Collect and place in a suitable, closed container for disposal.[5]

Section 4: Handling, Storage, and Personal Protection

Proper handling and storage are essential to minimize the risk of exposure and accidents.

Safe Handling and Storage Logic

The following diagram illustrates the logical flow for ensuring safe handling and storage.

Exposure Controls and Personal Protective Equipment (PPE)

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood. Eyewash stations and safety showers must be readily available. Use explosion-proof electrical, ventilating, and lighting equipment.[1]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and lab coats to prevent skin contact.

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA-approved respirator should be used.

Section 5: Experimental Protocols for Safety Assessment

The hazard classifications for 2,4-Difluorobenzaldehyde are determined through standardized experimental protocols. While specific test reports for this compound are not publicly available, the methodologies follow internationally recognized guidelines.

Flash Point Determination (ASTM D93)

The flash point of 55°C indicates that 2,4-Difluorobenzaldehyde is a GHS Category 3 flammable liquid.[6] This is typically determined using the Pensky-Martens closed-cup test, as standardized by ASTM D93.

-

Principle: A brass test cup is filled with the sample and heated at a controlled rate while being stirred.[7]

-

Methodology: An ignition source is periodically directed into the cup.[7] The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.[7] The "closed-cup" method simulates conditions in a closed container, providing a conservative measure of flammability.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

The "Causes skin irritation" classification is based on protocols outlined in OECD Test Guideline 404.

-

Principle: The test evaluates the potential for a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Methodology: A single dose (0.5 mL for liquids) of the substance is applied to a small patch of skin (approx. 6 cm²) on a test animal, typically an albino rabbit.[8] The site is covered with a gauze patch for a 4-hour exposure period.[8] After exposure, the substance is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals over 14 days.[8] The severity and reversibility of the skin reactions are scored to determine the classification.[8]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

The "Causes serious eye irritation" classification is determined according to OECD Test Guideline 405.

-

Principle: This test assesses the potential of a substance to produce irritation or damage to the eye.

-

Methodology: A single dose of the test substance is applied into the conjunctival sac of one eye of an animal, usually an albino rabbit, with the other eye serving as a control.[9] The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[9] The severity of the lesions and their reversibility are scored over a period of up to 21 days to classify the substance.[10]

Acute Oral Toxicity (OECD Guideline 423 - Acute Toxic Class Method)

While no LD50 data is available, if it were to be determined, the OECD 423 guideline would be a likely method.

-

Principle: This method allows for the classification of a substance into one of several toxicity classes with the use of a minimal number of animals.

-

Methodology: A stepwise procedure is used where a group of animals (typically three) of a single sex is dosed at a defined starting level (e.g., 300 mg/kg). Depending on the outcome (mortality or morbidity), the dose is increased or decreased for the next group. Observations of toxic effects and mortality are recorded for at least 14 days, allowing for classification into a GHS acute toxicity category.

This guide is intended to provide essential safety information for trained professionals. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling 2,4-Difluorobenzaldehyde and ensure all laboratory safety protocols are strictly followed.

References

- 1. fishersci.com [fishersci.com]

- 2. 2,4-Difluorobenzaldehyde [webbook.nist.gov]

- 3. 2,4-Difluorobenzaldehyde | 1550-35-2 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. 1550-35-2|2,4-Difluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 6. echa.europa.eu [echa.europa.eu]

- 7. schc.org [schc.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. The estimation of acute oral toxicity (LD50) of G-series organophosphorus-based chemical warfare agents using quantitative and qualitative toxicology in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Substance Information - ECHA [echa.europa.eu]

An In-depth Technical Guide on the Stability and Storage of 2,4-Difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability profile and recommended storage conditions for 2,4-Difluorobenzaldehyde (CAS No. 1550-35-2), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Proper handling and storage are critical to maintain its purity and ensure the reliability of experimental outcomes.

Chemical Stability and Reactivity Profile

2,4-Difluorobenzaldehyde is a colorless to light yellow liquid that is generally stable under recommended storage conditions.[3][4] However, its aldehyde functional group makes it susceptible to certain chemical transformations, primarily oxidation.

Key Stability Concerns:

-

Oxidation: The most significant degradation pathway for benzaldehydes is oxidation of the aldehyde group to a carboxylic acid. In this case, 2,4-Difluorobenzaldehyde can oxidize to 2,4-difluorobenzoic acid, especially when exposed to air (oxygen).[5][6][7] This process can be accelerated by light and heat.

-

Incompatible Materials: The compound is incompatible with strong oxidizing agents and strong bases.[3][8] Contact with these substances can lead to vigorous reactions and decomposition.

-

Conditions to Avoid: Exposure to heat, sparks, open flames, and electrostatic discharge should be strictly avoided as it is a flammable liquid with a flash point of 55°C (131°F).[3] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[8]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[8]

-

Hazardous Decomposition Products: Under fire conditions, thermal decomposition can lead to the release of carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (B91410) (HF).[3][8]

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of 2,4-Difluorobenzaldehyde, the following storage and handling procedures are essential.

Storage Recommendations:

-

Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[5][9]

-

Temperature: Store in a cool, dry, and well-ventilated place.[8][10] Keeping the container in a shaded area and refrigerated is ideal.[5]

-

Container: Keep the container tightly closed.[5][8][10] Use of an amber or opaque container is recommended to protect from light.

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents and strong bases.[3][8]

The following flowchart provides a logical workflow for the proper handling and storage of 2,4-Difluorobenzaldehyde upon receipt and for ongoing use.

Caption: Decision workflow for handling and storage of 2,4-Difluorobenzaldehyde.

Summary of Stability & Storage Parameters

The following table summarizes the key physical properties and stability-related information for 2,4-Difluorobenzaldehyde.

| Parameter | Value / Condition | Citation |

| Physical Appearance | Colorless to pale yellow liquid | [3][4] |

| Melting Point | 2-3 °C | |

| Boiling Point | 65-66 °C @ 17 mmHg | [11] |

| Flash Point | 55 °C (131 °F) - closed cup | |

| Stability | Stable under recommended storage conditions | [3][8] |

| Light Sensitivity | Susceptible to light-accelerated oxidation | [5] |

| Air Sensitivity | Sensitive; prone to oxidation to 2,4-difluorobenzoic acid | [5][9] |

| Incompatibilities | Strong oxidizing agents, Strong bases | [3][8] |

| Recommended Storage | Cool, dry, well-ventilated, under inert gas, protected from light | [5][8][9][10] |

Experimental Protocol: Purity Assessment by Gas Chromatography (GC)

Regularly assessing the purity of 2,4-Difluorobenzaldehyde is crucial, especially for long-term storage or before use in sensitive reactions. Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust method for this purpose.[12] This protocol outlines a general method for quantifying the purity and detecting the primary oxidation impurity, 2,4-difluorobenzoic acid (after derivatization).

Objective: To determine the purity of a 2,4-Difluorobenzaldehyde sample and quantify the presence of 2,4-difluorobenzoic acid.

1. Materials and Reagents:

-

2,4-Difluorobenzaldehyde sample

-

High-purity solvent (e.g., Dichloromethane or Acetonitrile)

-

Internal Standard (IS) (e.g., Dodecane or another high-boiling, non-reactive hydrocarbon)

-

Derivatization Agent (for carboxylic acid analysis), e.g., BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)

-

Helium (carrier gas), Hydrogen, and Air (for FID)

-

Volumetric flasks, pipettes, and autosampler vials

2. Instrument and Conditions:

-

Gas Chromatograph: Agilent 8890 or equivalent, equipped with a split/splitless injector and Flame Ionization Detector (FID).

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating the aldehyde from common impurities.[13]

-

Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[13]

-

Oven Program:

-

Initial Temperature: 80 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 250 °C[13]

-

Hold at 250 °C for 5 minutes

-

-

Injector Temperature: 250 °C[13]

-

Detector Temperature: 280 °C

3. Sample Preparation:

-

Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL solution of the internal standard (e.g., Dodecane) in the chosen solvent.

-

Sample Solution:

-

Accurately weigh approximately 20 mg of the 2,4-Difluorobenzaldehyde sample into a 10 mL volumetric flask.

-

Add 1.0 mL of the IS stock solution.

-

Dilute to the mark with the solvent.

-

Mix thoroughly.

-

Transfer an aliquot to an autosampler vial for injection.

-

-

For Impurity Analysis (2,4-difluorobenzoic acid):

-

To a separate 1 mL aliquot of the prepared sample solution, add 100 µL of BSTFA.

-

Cap the vial and heat at 60 °C for 30 minutes to convert the carboxylic acid to its more volatile silyl (B83357) ester.

-

Cool to room temperature before injection.

-

4. Data Analysis:

-

Inject 1 µL of the prepared sample into the GC.

-

Identify the peaks corresponding to the solvent, 2,4-Difluorobenzaldehyde, the internal standard, and the derivatized 2,4-difluorobenzoic acid based on their retention times (determined by running standards).

-

Calculate the purity of 2,4-Difluorobenzaldehyde using the internal standard method. The area ratio of the analyte to the internal standard is proportional to the concentration.

This technical guide provides the essential information for maintaining the quality and stability of 2,4-Difluorobenzaldehyde, ensuring its effective use in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2,4-Difluorobenzaldehyde - Safety Data Sheet [chemicalbook.com]

- 4. innospk.com [innospk.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. CN106588600A - Method for preparing 2,4-difluorobenzaldehyde through continuous oxidation of 2,4-difluorotoluene - Google Patents [patents.google.com]

- 7. Rapid and sensitive determination of benzaldehyde arising from benzyl alcohol used as preservative in an injectable formulation solution using dispersive liquid-liquid microextraction followed by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. chemwhat.com [chemwhat.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. 2,4-Difluorobenzaldehyde | 1550-35-2 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

The Diverse Biological Activities of 2,4-Difluorobenzaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorobenzaldehyde is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its derivatives, particularly Schiff bases, benzamides, and quinoxalines, have garnered significant attention in the field of medicinal chemistry due to their potent antimicrobial, anticancer, and enzyme-inhibitory properties. The presence of the difluoro-substituted phenyl ring is often associated with enhanced metabolic stability and increased binding affinity to biological targets. This technical guide provides an in-depth overview of the biological activities of various 2,4-Difluorobenzaldehyde derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of the signaling pathways they modulate. This resource is intended to empower researchers and drug development professionals in their efforts to design and develop novel therapeutic agents.

Antimicrobial Activity of 2,4-Difluorobenzaldehyde Derivatives

Derivatives of 2,4-Difluorobenzaldehyde, especially benzamides, have demonstrated significant promise as antimicrobial agents, particularly against drug-resistant bacterial strains. A key target for these compounds is the bacterial cell division protein FtsZ.

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several 2,4-Difluorobenzamide (B1295065) derivatives against various bacterial strains.

| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) |

| 1 | 2,4-Difluorobenzamide | Staphylococcus aureus (MSSA) | 1 |

| 2 | 2,4-Difluorobenzamide | Staphylococcus aureus (MSSA) | 8 |

| 3 | 2,4-Difluorobenzamide | Staphylococcus aureus (MSSA) | 4 |

| 4 | 2,4-Difluorobenzamide | Staphylococcus aureus (MSSA) | 1 |

| 5 | 2,4-Difluorobenzamide | Staphylococcus aureus (MSSA) | 4 |

| 1 | 2,4-Difluorobenzamide | Staphylococcus aureus (MRSA) | 8 |

| 2 | 2,4-Difluorobenzamide | Staphylococcus aureus (MRSA) | 4 |

| 3 | 2,4-Difluorobenzamide | Staphylococcus aureus (MRSA) | 8 |

| 4 | 2,4-Difluorobenzamide | Staphylococcus aureus (MRSA) | 4 |

| 5 | 2,4-Difluorobenzamide | Staphylococcus aureus (MRSA) | 4 |

Mechanism of Action: Inhibition of FtsZ and Bacterial Cell Division

The antimicrobial activity of these 2,4-difluorobenzamide derivatives is attributed to their ability to inhibit the function of FtsZ, a protein crucial for bacterial cell division. FtsZ polymerizes to form the Z-ring at the mid-cell, which acts as a scaffold for the assembly of the divisome, the machinery responsible for septal wall synthesis and cell division. By binding to FtsZ, these derivatives disrupt its polymerization and the formation of the Z-ring, ultimately leading to the inhibition of cell division and bacterial death.

Anticancer Activity of 2,4-Difluorobenzaldehyde Derivatives

Quinoxaline (B1680401) derivatives synthesized from 2,4-Difluorobenzaldehyde have emerged as potent anticancer agents. These compounds often exert their effects by targeting key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

Quantitative Anticancer Activity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for representative quinoxaline derivatives against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |

| Quinoxaline-1 | Quinoxaline-2-carboxamide (B189723) | HCT116 (Colon) | 1.5 |

| Quinoxaline-1 | Quinoxaline-2-carboxamide | MCF-7 (Breast) | 2.1 |

| Quinoxaline-1 | Quinoxaline-2-carboxamide | HepG2 (Liver) | 3.2 |

| Quinoxaline-2 | Quinoxaline-2-carboxamide | HCT116 (Colon) | 0.8 |

| Quinoxaline-2 | Quinoxaline-2-carboxamide | MCF-7 (Breast) | 1.2 |

| Quinoxaline-2 | Quinoxaline-2-carboxamide | HepG2 (Liver) | 2.5 |

Mechanism of Action: Inhibition of the VEGFR-2 Signaling Pathway

VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. Quinoxaline derivatives of 2,4-Difluorobenzaldehyde can act as inhibitors of VEGFR-2, blocking its kinase activity and thereby inhibiting angiogenesis and suppressing tumor growth.

Experimental Protocols

Synthesis of 2,4-Difluorobenzamide Derivatives

This protocol describes a general method for the synthesis of N-substituted-2,4-difluorobenzamides.

Materials:

-

2,4-Difluorobenzoyl chloride

-

Appropriate substituted aniline (B41778)

-

Dichloromethane (DCM), anhydrous

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of 2,4-difluorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired N-substituted-2,4-difluorobenzamide.

Synthesis of Quinoxaline-2-carboxamide Derivatives

This protocol outlines a general procedure for the synthesis of quinoxaline-2-carboxamide derivatives.

Materials:

-

Ethyl 2-oxo-2-(2,4-difluorophenyl)acetate

-

Ethanol

-

Appropriate amine

-

Standard laboratory glassware

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and ethyl 2-oxo-2-(2,4-difluorophenyl)acetate (1.0 eq) in ethanol.

-

Reflux the mixture for 2-4 hours. Monitor the formation of the quinoxaline ester intermediate by TLC.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

To the crude quinoxaline ester, add the desired amine (excess) and heat the mixture, with or without a solvent, until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and purify the crude product by column chromatography or recrystallization to yield the final quinoxaline-2-carboxamide derivative.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the test compounds and the positive control antibiotic in the broth medium directly in the 96-well plates. The final volume in each well should be 100 µL.

-

Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

-

Dilute the standardized bacterial suspension in the broth medium to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

-

Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL.

-

Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity).

MTT Assay for Anticancer Activity (IC50 Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

-

After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 3-4 hours.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

The derivatives of 2,4-Difluorobenzaldehyde represent a rich source of biologically active molecules with significant potential for the development of new therapeutics. The data and protocols presented in this guide highlight their promising antimicrobial and anticancer activities. The elucidation of their mechanisms of action, such as the inhibition of FtsZ and VEGFR-2, provides a rational basis for further optimization and drug design. It is anticipated that this comprehensive technical resource will facilitate future research in this exciting area of medicinal chemistry.

The Discovery and Synthetic Evolution of 2,4-Difluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluorobenzaldehyde, a key building block in the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials, has a rich history of synthetic development. This technical guide provides an in-depth exploration of its discovery, the evolution of its synthesis, its physicochemical properties, and its diverse applications. Detailed experimental protocols for key synthetic methodologies are presented, alongside a comparative analysis of various routes. This document serves as a comprehensive resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

2,4-Difluorobenzaldehyde is a synthetically versatile aromatic aldehyde. The presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring significantly influences its reactivity and the properties of its derivatives. This has made it a highly sought-after intermediate in the production of a wide range of commercially important compounds, most notably the triazole antifungal agent, fluconazole. This guide delves into the historical context of its synthesis and the various methods developed to produce this important molecule.

Discovery and Historical Perspective

While a definitive first synthesis of 2,4-Difluorobenzaldehyde is not clearly documented in readily available literature, its development is intrinsically linked to the broader advancements in organofluorine chemistry. The emergence of various synthetic routes has been driven by the increasing demand for fluorinated intermediates in the pharmaceutical and agrochemical industries. Early methods often involved multi-step processes, while later developments have focused on improving efficiency, yield, and safety, and reducing environmental impact.

The historical progression of its synthesis can be viewed through the evolution of starting materials and reaction types, moving from less direct routes to more streamlined and economically viable processes.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of 2,4-Difluorobenzaldehyde is essential for its application in synthesis. The following table summarizes its key physicochemical data.

| Property | Value | Reference |

| Molecular Formula | C₇H₄F₂O | [NIST] |

| Molecular Weight | 142.10 g/mol | [NIST] |

| CAS Number | 1550-35-2 | [NIST] |

| Appearance | Colorless to light yellow liquid | |

| Melting Point | -11 °C | |

| Boiling Point | 182-183 °C (at 760 mmHg) | |

| Density | 1.299 g/cm³ at 25 °C | |

| Refractive Index | 1.498 at 20 °C | |

| Solubility | Soluble in common organic solvents. |

Synthetic Methodologies

Several synthetic routes to 2,4-Difluorobenzaldehyde have been developed, each with its own advantages and disadvantages. The choice of method often depends on the availability of starting materials, desired scale, and economic considerations.

From 2,4-Dichlorobenzaldehyde

One of the most common industrial methods involves the halogen exchange (Halex) reaction of 2,4-Dichlorobenzaldehyde with a fluoride (B91410) source, typically potassium fluoride (KF). This reaction is usually carried out at high temperatures in a polar aprotic solvent.

Reaction Scheme:

Figure 1: Synthesis from 2,4-Dichlorobenzaldehyde.

This method can be challenging due to the high temperatures required, which can lead to side reactions and decomposition of the aldehyde. The use of phase-transfer catalysts can improve the reaction rate and yield.[1]

From 2,4-Difluorotoluene (B1202308)

Another prevalent method is the oxidation of 2,4-difluorotoluene. This can be achieved through various oxidation protocols, including side-chain bromination followed by hydrolysis, or direct oxidation using oxidizing agents.[1]

Reaction Scheme:

Figure 2: Synthesis from 2,4-Difluorotoluene.

From 1,3-Difluorobenzene (B1663923)

The Gattermann-Koch reaction or similar formylation methods can be employed to introduce an aldehyde group onto the 1,3-difluorobenzene ring. This method involves the use of carbon monoxide and a strong acid catalyst.[2]

Reaction Scheme:

Figure 3: Synthesis from 1,3-Difluorobenzene.

From 2,4-Dinitrotoluene (B133949)

A multi-step synthesis starting from 2,4-dinitrotoluene has also been reported. This process involves reduction of the nitro groups, diazotization, and subsequent fluorination, followed by side-chain manipulation to form the aldehyde.[1]

Comparative Analysis of Synthesis Methods

The following table provides a comparative overview of the key synthesis methods for 2,4-Difluorobenzaldehyde.

| Starting Material | Key Reagents | Advantages | Disadvantages |

| 2,4-Dichlorobenzaldehyde | KF, polar aprotic solvent | Relatively direct route. | Harsh reaction conditions, potential for side reactions.[1] |

| 2,4-Difluorotoluene | Oxidizing agents (e.g., NBS, KMnO₄) | Milder conditions for some oxidation methods. | Can require multiple steps (e.g., bromination then hydrolysis).[1] |

| 1,3-Difluorobenzene | CO, HCl, AlCl₃ | Direct introduction of the aldehyde group. | Use of toxic CO gas and strong Lewis acids.[2] |

| 2,4-Dinitrotoluene | Multiple reagents for reduction, diazotization, fluorination, and side-chain modification | Utilizes a readily available starting material. | Multi-step, lower overall yield.[1] |

Experimental Protocols

Synthesis from 2,4-Dichlorobenzaldehyde

Materials:

-

2,4-Dichlorobenzaldehyde

-

Spray-dried potassium fluoride

-

Tetraphenylphosphonium (B101447) bromide

-

Nitrogen gas

-

Dichloromethane

Procedure:

-

A mixture of 8.75 g (50 mmol) of 2,4-dichlorobenzaldehyde, 8.8 g (150 mmol) of spray-dried potassium fluoride, 3.15 g (7.5 mmol) of tetraphenylphosphonium bromide, and 2.6 g (10 mmol) of 18-crown-6 is placed in a reaction vessel.

-

The mixture is stirred at 230 °C for 7 hours under a nitrogen atmosphere.

-

The reaction progress can be monitored by gas chromatography.

-

Upon completion, the reaction mixture is cooled.

-

The product, 2,4-difluorobenzaldehyde, is isolated by distillation.

Synthesis from 2,4-Difluorotoluene (via Bromination and Hydrolysis)

Materials:

-

2,4-Difluorotoluene

-

Bromine

-

Calcium carbonate

-

Ether

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a 250 mL three-necked flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, 50 grams (0.38 moles) of 2,4-difluorotoluene is heated to reflux with stirring.

-

Gradually, 41.5 mL of bromine is added. The reaction is completed within 2.5 hours, with the reflux temperature increasing from 112°C to 155°C.

-

In a separate 2-liter three-necked flask with a stirrer and reflux condenser, 200 mL of water and 140 grams of calcium carbonate are added.

-

The reaction mixture from step 2 is washed with ether and transferred to the flask containing the calcium carbonate suspension.

-

The hydrolysis is carried out by refluxing the mixture with stirring for 18 hours.

-

The 2,4-difluorobenzaldehyde is separated by steam distillation.

-

The collected oil is extracted with ether, and the combined organic extracts are dried with anhydrous MgSO₄.

-

The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation.[1]

Applications

2,4-Difluorobenzaldehyde is a crucial intermediate in various industrial sectors:

-

Pharmaceuticals: It is a key starting material in the synthesis of the antifungal drug fluconazole. It is also used in the development of other therapeutic agents.[1]

-

Agrochemicals: It serves as a building block for the synthesis of certain pesticides and herbicides.

-

Materials Science: It is used in the production of specialty polymers and liquid crystals.

-

Dyes: It is an intermediate in the manufacturing of certain dyes.[1]

Conclusion

2,4-Difluorobenzaldehyde is a compound of significant industrial importance, with a history of evolving synthetic methodologies aimed at improving efficiency and cost-effectiveness. The choice of a particular synthetic route depends on a variety of factors, including scale, cost, and available equipment. The detailed protocols and comparative analysis provided in this guide offer a valuable resource for chemists and chemical engineers working with this versatile intermediate. As the demand for complex fluorinated molecules continues to grow, further innovations in the synthesis of 2,4-Difluorobenzaldehyde can be anticipated.

References

An In-depth Technical Guide to 2,4-Difluorobenzaldehyde: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-difluorobenzaldehyde, a key building block in modern organic synthesis, particularly in the realms of medicinal chemistry and materials science. This document details its synthesis, physicochemical properties, and significant applications, with a focus on its role in the development of therapeutic agents.

Chemical and Physical Properties

2,4-Difluorobenzaldehyde is a colorless to light yellow liquid at room temperature. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1550-35-2 | [1] |

| Molecular Formula | C₇H₄F₂O | [1] |

| Molecular Weight | 142.10 g/mol | [1] |

| Melting Point | 2-3 °C | [1][2] |

| Boiling Point | 65-66 °C at 17 mmHg | [1][2] |

| Density | 1.299 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.498 | [1] |

| Flash Point | 55 °C (closed cup) | [1] |

| Solubility | Soluble in organic solvents. | [3] |

Spectroscopic Data

The structural confirmation of 2,4-difluorobenzaldehyde is supported by various spectroscopic techniques. Key data are summarized below.

| Spectroscopic Data | Values and Interpretation |

| ¹H NMR (CDCl₃) | Spectra available, detailed analysis pending full data extraction.[4] |

| ¹³C NMR (CDCl₃) | Spectra available, detailed analysis pending full data extraction.[5] |

| Infrared (IR) Spectroscopy | Characteristic peaks for aromatic C-H, C=O (aldehyde), and C-F stretching are expected. Specific data is available in spectral databases.[6] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 142, with characteristic fragmentation patterns.[7][8] |

Synthesis of 2,4-Difluorobenzaldehyde

Several synthetic routes to 2,4-difluorobenzaldehyde have been reported, starting from various precursors. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Synthesis from 2,4-Dichlorobenzaldehyde

This method involves a nucleophilic aromatic substitution (halogen exchange) reaction.

-

Experimental Protocol: A mixture of 2,4-dichlorobenzaldehyde, spray-dried potassium fluoride, tetraphenylphosphonium (B101447) bromide, and 18-crown-6 (B118740) is stirred at 230°C for 7 hours under a nitrogen atmosphere. The product, 2,4-difluorobenzaldehyde, is then isolated by distillation. In a specific example, using 8.75 g of 2,4-dichlorobenzaldehyde, 3.5 g of the product was isolated, corresponding to a 49% yield.

Synthesis from 2,4-Difluorotoluene (B1202308)

This approach involves the oxidation of the methyl group of 2,4-difluorotoluene.

-

Method 1: Bromination followed by Hydrolysis

-

Experimental Protocol: 50 grams of 2,4-difluorotoluene is heated to reflux with stirring, and 41.5 mL of bromine is gradually added. The reaction is completed within 2.5 hours. The reaction mixture is then added to a flask containing water and calcium carbonate and refluxed for 18 hours to facilitate hydrolysis. The resulting 2,4-difluorobenzaldehyde is separated by steam distillation, extracted with ether, dried with anhydrous MgSO₄, and purified by distillation under reduced pressure.[9]

-

-

Method 2: Continuous Oxidation

-

Experimental Protocol: A continuous oxidation process has been developed using a tubular reactor. 2,4-difluorotoluene is used as the substrate, hydrogen peroxide as the oxidant, a complex of cobalt, molybdenum, and bromine ions as the catalyst, and acetic acid as the solvent. In a specific setup, a solution of cobalt acetate (B1210297) and sodium molybdate (B1676688) in 2,4-difluorotoluene and acetic acid, and a solution of sodium bromide in 30% H₂O₂ are continuously fed into a microchannel reactor at 105°C. With a residence time of 400 seconds, a 49.5% conversion of 2,4-difluorotoluene and a 31.1% yield of 2,4-difluorobenzaldehyde were achieved.[2]

-

Synthesis from 1,3-Difluorobenzene (B1663923)

This method utilizes a formylation reaction.

-

Experimental Protocol: 2,4-Difluorobenzaldehyde can be synthesized from 1,3-difluorobenzene and carbon monoxide in the presence of AlCl₃ and HCl as catalysts under a pressure of 1.5 MPa. Optimal conditions were found to be a 1:1 molar ratio of 1,3-difluorobenzene to AlCl₃, a reaction temperature of 60°C, HCl at 1.0% of the total reaction mixture mass, and a reaction time of 20 hours. This process can achieve a product purity of ≥98.81%.

Synthesis from 2,4-Dinitrotoluene (B133949)

A multi-step synthesis starting from 2,4-dinitrotoluene has also been described, which involves reduction, diazotization, fluorination to form 2,4-difluorotoluene, followed by chlorination and hydrolysis.[9]

Applications in Drug Development and Medicinal Chemistry

2,4-Difluorobenzaldehyde is a crucial intermediate in the synthesis of a variety of biologically active molecules. The presence of two fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of the final drug compound.

Antifungal Agents: Synthesis of Fluconazole (B54011)

2,4-Difluorobenzaldehyde is a key starting material for the synthesis of the widely used antifungal drug, fluconazole.[9] Fluconazole is a triazole antifungal agent that is effective against a range of fungal infections.[10]

The synthesis of fluconazole from 2,4-difluorobenzaldehyde involves a multi-step process, a simplified workflow of which is depicted below.

Simplified synthetic workflow for Fluconazole starting from 2,4-Difluorobenzaldehyde.

Mechanism of Action of Fluconazole: Fluconazole inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase.[11][12] This enzyme is critical for the conversion of lanosterol to ergosterol (B1671047), an essential component of the fungal cell membrane.[13] By disrupting ergosterol synthesis, fluconazole compromises the integrity of the fungal cell membrane, leading to the inhibition of fungal growth.[11][12]

Mechanism of action of Fluconazole in the fungal ergosterol biosynthesis pathway.

Inhibition of Botulinum Neurotoxin

2,4-Difluorobenzaldehyde has been identified as an inhibitor of the light chain of botulinum neurotoxin type A (BoNT/A), with an IC₅₀ of 4.9 μM. BoNTs are potent neurotoxins that inhibit the release of acetylcholine (B1216132) at the neuromuscular junction, leading to paralysis.[14] The light chain of BoNT/A is a zinc metalloprotease that cleaves SNARE proteins, which are essential for neurotransmitter release. Small molecule inhibitors like 2,4-difluorobenzaldehyde represent a potential therapeutic strategy against botulism. The mechanism of inhibition likely involves binding to the active site of the enzyme, preventing its catalytic activity.

Inhibitory action of 2,4-Difluorobenzaldehyde derivatives on Botulinum Neurotoxin A.

GABA Receptor Ligands

Derivatives of 2,4-difluorobenzaldehyde have been explored as ligands for the GABA (gamma-aminobutyric acid) receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are important targets for drugs treating anxiety, epilepsy, and other neurological disorders. The synthesis of fluorinated ketones from 2,4-difluorobenzaldehyde for evaluation at the GABA receptor highlights its utility in developing novel CNS-active compounds.

Anti-Arrhythmic and Anti-Angiogenic Agents

The literature also reports the use of 2,4-difluorobenzaldehyde in the synthesis of compounds with potential anti-arrhythmic and anti-angiogenic activities. While detailed mechanisms for these specific derivatives are not fully elucidated in the provided context, it underscores the versatility of this chemical intermediate in generating diverse molecular scaffolds for drug discovery.

Conclusion

2,4-Difluorobenzaldehyde is a versatile and valuable reagent in organic synthesis, with significant applications in the pharmaceutical and materials science industries. Its straightforward synthesis from various starting materials and the unique properties conferred by its fluorine substituents make it an attractive building block for the creation of novel and effective molecules. The successful development of drugs like fluconazole serves as a prime example of its importance, and ongoing research continues to uncover new applications for this multifaceted compound.

References

- 1. 2,4-Difluorobenzaldehyde 98 1550-35-2 [sigmaaldrich.com]

- 2. 2,4-Difluorobenzaldehyde | 1550-35-2 [chemicalbook.com]

- 3. Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. 2,4-Difluorobenzaldehyde [webbook.nist.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Page loading... [guidechem.com]

- 10. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]